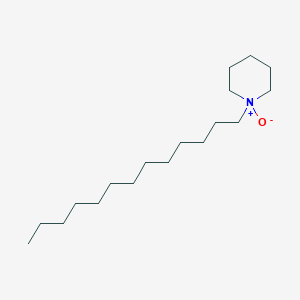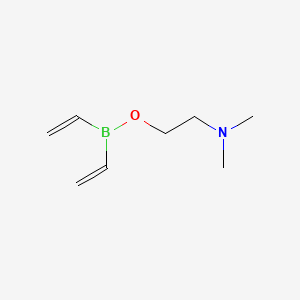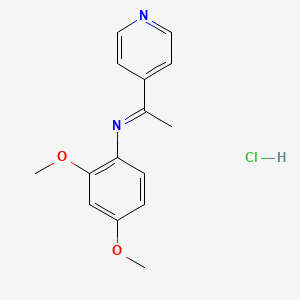
1,4-Piperazinedicarbothioyldichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperazinedicarbothioyldichloride is an organic compound that belongs to the class of piperazine derivatives. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Piperazinedicarbothioyldichloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Piperazinedicarbothioyldichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4-Piperazinedicarbothioyldichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,4-Piperazinedicarbothioyldichloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,4-Disubstituted Piperidines: These compounds share a similar piperazine core structure and exhibit comparable chemical properties.
Piperazine Derivatives: Other piperazine derivatives, such as those used in pharmaceuticals, have similar structural features and biological activities.
Uniqueness: 1,4-Piperazinedicarbothioyldichloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
74683-44-6 |
|---|---|
Fórmula molecular |
C6H8Cl2N2S2 |
Peso molecular |
243.2 g/mol |
Nombre IUPAC |
piperazine-1,4-dicarbothioyl chloride |
InChI |
InChI=1S/C6H8Cl2N2S2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
Clave InChI |
NFHROHBJWBNAJG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=S)Cl)C(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)






![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)


